Product packaging for 1,4-Difluorobenzene;hydrate(Cat. No.:CAS No. 220859-57-4)

1,4-Difluorobenzene;hydrate

Cat. No.: B14258331
CAS No.: 220859-57-4
M. Wt: 132.11 g/mol
InChI Key: NUPLJOFLMCIIHH-UHFFFAOYSA-N
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Description

Historical Context of Clathrate Hydrates with Aromatic Guests

The history of clathrate hydrates dates back to 1810, when Sir Humphry Davy first observed that chlorine gas could form a solid hydrate (B1144303) with water. wikipedia.orgresearchgate.net However, the true nature of these compounds as "cage" structures was not understood until the 1940s, when H. M. Powell conducted pioneering X-ray diffraction studies and coined the term "clathrate" from the Latin clathratus, meaning "enclosed by bars". researchgate.net

While early research focused on small gas molecules like methane (B114726) and carbon dioxide, the inclusion of aromatic guests came later. researchgate.netvliz.be A notable example is the Hofmann clathrates, which are coordination polymers that can selectively trap small aromatic guests like benzene (B151609). wikipedia.org The study of aromatic guests in water-based hydrates has been crucial for understanding the hydrophobic effect and π-system interactions within a structured aqueous environment. These foundational studies paved the way for investigating more complex and functionalized aromatic guests, including those containing fluorine.

Significance of Fluorinated Aromatic Compounds in Host-Guest Chemistry

The introduction of fluorine into organic molecules significantly alters their physical and chemical properties, making fluorinated aromatic compounds particularly compelling for host-guest and supramolecular chemistry. nih.govresearchgate.netbenthamscience.com Fluorine is the most electronegative element, yet it is poorly polarizable. This dual nature leads to unique intermolecular interactions that are distinct from those of other halogens.

Key aspects of fluorinated aromatic compounds in this context include:

Enhanced Stability: Incorporating fluorine into self-assembling systems often leads to more stable and robust lattices. nih.govscispace.com

Modified Interactions: Fluorine atoms can participate in weak hydrogen bonds, such as C–H⋯F interactions, which play a crucial role in the solid-state organization of molecules. rsc.org

Aryl-Perfluoroaryl Stacking: The interaction between an electron-rich aromatic ring and an electron-deficient perfluorinated aromatic ring (π-πF) is a powerful tool for constructing supramolecular architectures. frontiersin.org

Hydrophobicity: The progressive fluorination of benzene rings increases their hydrophobicity, influencing their interactions in aqueous systems and their suitability as guests in hydrate structures. sigmaaldrich.com

These properties make fluorinated aromatics, like 1,4-difluorobenzene (B165170), valuable probes for studying the subtle forces that govern molecular recognition and self-assembly in host-guest systems. acs.org

Overview of Research Trajectories in 1,4-Difluorobenzene Hydrate Studies

Research into the interaction of 1,4-difluorobenzene with water has primarily focused on the microscopic structure and dynamics of small, isolated molecular clusters rather than on bulk, crystalline clathrate hydrates. The term "hydrate" in this context often refers to a 1:1 molecular complex.

Key research findings have emerged from high-resolution spectroscopic studies in molecular beams, which provide a collision-free environment to probe the precise geometry of the complex. These studies have shown that the 1,4-difluorobenzene–water complex is a planar, σ-bonded structure. researchgate.net The water molecule forms two distinct hydrogen bonds with the aromatic ring: a primary, stronger F⋯H–O hydrogen bond and a secondary, weaker C–H⋯O hydrogen bond involving an ortho hydrogen atom. researchgate.net

Further research has investigated the internal dynamics of this complex, revealing a "acceptor-switching" motion analogous to that seen in the water dimer, where the water molecule tunnels between equivalent positions. researchgate.net Other studies have explored the reactions of hydrated electrons with difluorobenzene isomers in a nanoscale aqueous environment, showing competition between fluorine abstraction and Birch reduction pathways. nih.gov To date, the formation and characterization of a stable, bulk clathrate hydrate phase of 1,4-difluorobenzene, similar to methane hydrate, has not been a primary focus in the published literature.

Data Tables

Table 1: Properties of 1,4-Difluorobenzene

PropertyValue
Chemical Formula C₆H₄F₂
Molecular Weight 114.09 g/mol
Appearance Colorless liquid
Boiling Point 88-89 °C
Melting Point -13 °C
Density 1.11 g/mL at 25 °C
CAS Number 540-36-3

Source: sigmaaldrich.comnih.govnist.gov

Table 2: Structural Characteristics of the 1,4-Difluorobenzene-Water Complex

FeatureDescription
Stoichiometry 1:1
Overall Geometry Planar, σ-bonded complex
Primary Interaction F⋯H–O hydrogen bond (water as proton donor)
Secondary Interaction C–H⋯O hydrogen bond (water as proton acceptor with ortho-hydrogen)
Internal Dynamics Tunneling motion ("acceptor-switching") of the water molecule

Source: researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2O B14258331 1,4-Difluorobenzene;hydrate CAS No. 220859-57-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

220859-57-4

Molecular Formula

C6H6F2O

Molecular Weight

132.11 g/mol

IUPAC Name

1,4-difluorobenzene;hydrate

InChI

InChI=1S/C6H4F2.H2O/c7-5-1-2-6(8)4-3-5;/h1-4H;1H2

InChI Key

NUPLJOFLMCIIHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)F.O

Origin of Product

United States

Theoretical Frameworks for 1,4 Difluorobenzene Hydrate Formation

Principles of Clathrate Hydrate (B1144303) Thermodynamics and Phase Equilibria

Clathrate hydrates are non-stoichiometric compounds, meaning the ratio of water to guest molecules is not fixed. Their stability is dictated by a delicate balance of temperature, pressure, and the chemical nature of the guest molecule. The formation and decomposition of these structures are first-order phase transitions. nih.gov The thermodynamic stability of clathrate hydrates can be described by the van der Waals-Platteeuw statistical mechanical theory, which models the encapsulation of guest molecules within the hydrate cavities. researchgate.net

The fundamental principle governing hydrate formation is that the encapsulation of guest molecules must stabilize the water cages, which would otherwise be thermodynamically less stable than hexagonal ice. cas.cz This stabilization arises from the sum of attractive interactions between the guest and the surrounding water molecules. The phase equilibrium of a potential 1,4-difluorobenzene (B165170) hydrate would be represented by a phase diagram, illustrating the temperature and pressure conditions at which the hydrate, liquid water, ice, and vapor phases of 1,4-difluorobenzene coexist. For a hydrate to form, the chemical potential of water in the hydrate lattice must be lower than that of liquid water or ice under the same conditions.

Intermolecular Interactions Governing 1,4-Difluorobenzene Encapsulation

The encapsulation of a guest molecule within a clathrate hydrate cage is governed by a complex interplay of various non-covalent interactions. These interactions determine the stability of the guest-host system and are crucial for the formation of the hydrate structure.

While the primary hydrogen bonding network exists between the water molecules of the host lattice, the interaction between the guest and the water cage is also critical. In the case of fluorinated aromatic compounds, specific types of hydrogen bonds can form. Ab initio studies on fluorobenzene-water and p-difluorobenzene-water complexes have shown that a "σ-type" hydrogen bond can form. This involves the interaction between a hydrogen atom of a water molecule and a fluorine atom of the aromatic ring, and simultaneously, an interaction between the oxygen atom of the water molecule and an ortho hydrogen atom of the benzene (B151609) ring, creating a stable six-membered ring structure. cas.cz This type of interaction suggests that the fluorine atoms of 1,4-difluorobenzene could actively participate in hydrogen bonding with the surrounding water cage, contributing to the stability of the hydrate. The CH···O interaction is also a significant factor in the structure of clathrates. researchgate.net

The primary forces responsible for the stabilization of apolar guests within clathrate hydrates are van der Waals interactions, specifically London dispersion forces. cas.cz These forces arise from instantaneous fluctuations in electron density and are significant for large, polarizable molecules like 1,4-difluorobenzene. The hydrophobic effect also plays a crucial role, driving the nonpolar guest molecule out of the bulk liquid water and into the confines of the hydrate cage, thus maximizing the hydrogen bonding between water molecules in the surrounding bulk phase.

The relative contributions of these forces can be analyzed using computational methods. For instance, energy decomposition analysis can partition the total interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components, providing a quantitative understanding of the forces at play.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This is due to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. ucla.edu However, fluorine is the most electronegative and least polarizable halogen, and it is generally considered a poor halogen bond donor because it typically lacks a positive σ-hole.

Molecular Recognition and Self-Assembly in Hydrate Systems

The formation of 1,4-difluorobenzene hydrate is a prime example of molecular recognition and self-assembly. Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. In this context, the water molecules of the host lattice must recognize and favorably interact with the 1,4-difluorobenzene guest molecule. This recognition is highly dependent on the size and shape complementarity between the guest and the potential host cage.

The common clathrate hydrate structures, such as structure I (sI) and structure II (sII), offer cages of different sizes. The ability of 1,4-difluorobenzene to form a hydrate will depend on whether its molecular dimensions are suitable to fit within one of these cage types without introducing excessive strain.

Self-assembly is the spontaneous organization of individual components into a larger, ordered structure. In hydrate formation, water molecules self-assemble around the guest molecules to form the polyhedral cages that constitute the crystal lattice. nih.gov This process is driven by the minimization of the system's free energy, achieved through the formation of a stable hydrogen-bonded water network and favorable guest-host interactions. The symmetrical nature of 1,4-difluorobenzene may influence the packing and ordering of the guest molecules within the hydrate lattice, potentially favoring specific cage occupancies and arrangements.

Computational Methodologies in 1,4 Difluorobenzene Hydrate Research

Ab Initio and Quantum Chemical Calculations for Fluorobenzene-Water Complexes

Ab initio and other quantum chemical methods provide a first-principles approach to understanding the interactions between 1,4-difluorobenzene (B165170) and water molecules. These calculations are crucial for accurately describing the electronic structure, bonding, and energy landscape of small clusters, which form the fundamental building blocks of the larger clathrate structure.

The interaction between 1,4-difluorobenzene and water is a nuanced interplay of different non-covalent forces. Ab initio studies have been instrumental in dissecting the nature of these interactions. Unlike the interaction between benzene (B151609) and water, which is dominated by π-hydrogen bonding, the presence of fluorine atoms in 1,4-difluorobenzene introduces the possibility of σ-type hydrogen bonding.

Extensive ab initio calculations on the 1,4-difluorobenzene–water complex have revealed the formation of a stable six-membered ring system. nih.gov This structure is stabilized by two hydrogen bonds: one between the hydrogen of the water molecule and a fluorine atom of the aromatic ring, and another between the oxygen of the water molecule and a hydrogen atom of the benzene ring. nih.gov This cooperative interaction is primarily electrostatic in nature. nih.gov

The strength of this σ-bonding interaction in the p-difluorobenzene–water complex has been shown to be slightly greater than the π-bonding interaction observed in the benzene-water complex. nih.gov As the size of the water cluster interacting with p-difluorobenzene increases, there is a fascinating interplay between σ- and π-type interactions. For instance, with a water trimer, both interaction motifs are present. nih.gov Theoretical studies suggest that with an increasing number of water molecules, the π-type interaction is enhanced while the σ-type interaction with the fluorine atom is weakened. nih.govuct.ac.za

Calculations using density functional theory (DFT) have also been employed to investigate the electronic properties of fluorinated benzenes in both gas and water phases. nih.gov These studies provide data on parameters such as HOMO-LUMO energies and Mulliken charges, which are essential for understanding the reactivity and interaction potential of 1,4-difluorobenzene. nih.gov

Quantum chemical calculations are pivotal in mapping the potential energy surface of 1,4-difluorobenzene-water clusters to identify stable conformations and their relative energies. For the 1,4-difluorobenzene–water dimer, the in-plane structure, characterized by the aforementioned six-membered ring, represents a significant energy minimum. nih.govaip.org

Studies on larger clusters, such as those with two or three water molecules, have also been performed to understand the initial stages of hydration. uni-rostock.de These calculations help in determining the preferred binding motifs and the energetic cost of different arrangements. For instance, investigations into the interaction of a water trimer with p-difluorobenzene have identified distinct minimum-energy structures corresponding to both π- and σ-type interactions. nih.gov The binding energies calculated for these complexes provide a quantitative measure of the interaction strength. nih.gov

The table below summarizes some of the calculated interaction energies for fluorobenzene-water complexes from the literature.

ComplexComputational MethodInteraction Energy (kJ/mol)Reference
p-difluorobenzene-H₂OAb initioSlightly higher than benzene-H₂O nih.gov
p-difluorobenzene-(H₂O)₃MP2/6-31+G*Not specified nih.gov
p-difluorobenzene-(H₂O)₄MP2/aug-cc-pVDZNot specified uct.ac.za

Molecular Dynamics Simulations of 1,4-Difluorobenzene Clathrate Hydrates

While quantum chemical calculations are ideal for small systems, molecular dynamics (MD) simulations are the preferred tool for studying the behavior of large, condensed-phase systems like clathrate hydrates over time. MD simulations model the system as a collection of atoms and molecules whose motions are governed by classical mechanics, with interatomic forces described by a force field.

The behavior of the guest molecule within the host water cages is a critical aspect of clathrate hydrate (B1144303) science. MD simulations can provide detailed information about the translational and rotational motion of the encapsulated 1,4-difluorobenzene molecule. While specific MD studies on 1,4-difluorobenzene clathrate hydrates are not abundant in the literature, studies on similar aromatic guests in different encapsulating environments offer valuable insights.

For example, MD simulations have been used to study the dynamics of 1,4-difluorobenzene as a guest within a self-assembled cylindrical capsule. researchgate.net These studies revealed that the guest molecule undergoes distinct motions, including ill-defined 180-degree phenyl flips. researchgate.net Such simulations, when applied to a clathrate hydrate system, would allow for the characterization of the guest's orientational preferences, rattling frequencies, and diffusion between cages. The diffusion of guest molecules between cages is a key factor in the formation and dissociation kinetics of clathrates. researchgate.net

Simulations can predict how the presence of a relatively large and anisotropic guest like 1,4-difluorobenzene influences the host lattice. The size and shape of the guest molecule are crucial for the stability of specific clathrate structures (e.g., structure I, II, or H). researchgate.net MD simulations can help determine the most favorable clathrate type for 1,4-difluorobenzene and assess the degree of distortion it induces in the surrounding water cages. Furthermore, these simulations can be used to study the process of pressure-induced amorphization, where the crystalline hydrate structure collapses under high pressure. diva-portal.org

MD simulations, in conjunction with statistical mechanics, can be used to predict the thermodynamic stability of clathrate hydrates. By calculating the free energy of the hydrate phase and comparing it to that of the separate guest and liquid water or ice phases, the conditions of temperature and pressure under which the clathrate is stable can be determined. nih.govnih.gov

Free energy calculation methods, such as thermodynamic integration or umbrella sampling, can be applied to MD simulation trajectories to obtain the phase diagram of the 1,4-difluorobenzene-water system. nih.gov These calculations are computationally intensive but provide invaluable information on the equilibrium conditions for hydrate formation and dissociation. For instance, simulations have been successfully used to determine the thermodynamic stability of various type I and type II clathrate hydrates with different guest molecules. nih.gov The stability of a clathrate is primarily governed by the van der Waals interactions between the guest and the host water molecules. nih.gov

The table below outlines the key parameters that can be obtained from molecular dynamics simulations of clathrate hydrates.

Simulation AspectKey Parameters and Observables
Guest DynamicsTranslational and rotational diffusion coefficients, reorientational correlation times, rattling frequencies, guest-host interaction energies.
Host Lattice IntegrityRadial distribution functions, hydrogen bond lifetimes, cage geometry parameters (e.g., radius, asphericity), mean square displacement of water molecules.
Thermodynamic StabilityFree energy of formation, phase diagrams (P-T stability regions), dissociation temperature and pressure.

Density Functional Theory (DFT) Applications in Fluorobenzene (B45895) Hydrate Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate non-covalent interactions that govern the structure and stability of clathrate hydrates. In the context of 1,4-difluorobenzene hydrates, DFT calculations provide fundamental insights into host-guest interactions, the stability of the water cages, and the influence of the guest molecule on the surrounding hydrate lattice. These theoretical studies are crucial for interpreting experimental data and for predicting the properties of these complex systems at a molecular level.

Theoretical investigations have explored the interactions between 1,4-difluorobenzene and water clusters of varying sizes. Ab initio studies, which share a theoretical foundation with DFT, have been employed to determine the optimal structures, binding energies, and vibrational spectra of complexes formed between para-difluorobenzene (p-DFB) and water molecules. aip.org These studies are critical for understanding the initial stages of hydrate formation and the nature of the intermolecular forces at play.

One key area of investigation is the competition and cooperation between different types of hydrogen bonds. In the 1,4-difluorobenzene-water system, two primary interactions are of interest: the π-type hydrogen bond, where the water molecule interacts with the electron cloud of the aromatic ring, and the σ-type F···H-O hydrogen bond, involving the fluorine atoms. aip.org The balance between these interactions dictates the preferred geometry and stability of the hydrate complex.

Research employing second-order Møller-Plesset perturbation theory (MP2), a high-level ab initio method, has shown that as the size of the water cluster interacting with 1,4-difluorobenzene increases, the π-hydrogen bonding interaction is enhanced while the σ-type F···H interaction weakens. aip.org This finding is supported by both calculated and experimentally observed shifts in the vibrational frequencies of the O-H bonds. aip.org Specifically, an increase in the size of the water cluster leads to a greater redshift (a shift to lower frequency) for the O-H stretch involved in the π-hydrogen bond, indicating a strengthening of this bond. aip.org Conversely, the redshift associated with the σ F···H interaction is reduced. aip.org

The choice of basis set in these computational studies significantly impacts the accuracy of the results. Larger basis sets, such as aug-cc-pVDZ, have been found to yield calculated frequency shifts that are in better agreement with experimental data when compared to smaller basis sets like 6-31+G*. aip.org

The following tables summarize key findings from computational studies on 1,4-difluorobenzene-water complexes.

Table 1: Comparison of Interaction Types in Fluorinated Benzene-Water Tetramer Complexes

This table illustrates the interplay between π- and σ-type interactions as the water cluster size increases.

Interaction TypeEffect of Increasing Water Cluster SizeSupporting Evidence
π-H-bondingEnhancedIncreased redshift of π H-bonded OH vibrational frequency aip.org
σ F···H interactionWeakenedLowering of the redshift induced by the σ F···H interaction aip.org

Table 2: Calculated Binding Energies and Vibrational Frequency Redshifts for p-Difluorobenzene-(H₂O)n Complexes

This table presents theoretical data on the stability and spectral characteristics of p-difluorobenzene hydrated with a growing water cluster.

Water Cluster Size (n)Theoretical MethodBasis SetKey Findings
4MP26-31+G* & aug-cc-pVDZThe water tetramer is strongly bound to the fluorinated π system. The calculated redshift of the π H-bonded OH mode is highly dependent on the basis set, with larger basis sets providing results in better agreement with experimental values. aip.org

High-resolution electronic spectroscopy experiments have also provided valuable data for benchmarking these theoretical calculations. For the 1,4-difluorobenzene-water complex, the interaction energy has been calculated to be -18.0 kJ mol⁻¹ at the SAPT2+(3)/aug-cc-pVDZ level of theory. researchgate.net Such experimental and high-level theoretical data serve as a crucial reference for validating the accuracy of various DFT functionals and basis sets used in broader computational studies of clathrate hydrates. researchgate.netmdpi.com The integration of DFT with experimental techniques like infrared and electronic spectroscopy provides a comprehensive understanding of the structural and dynamic properties of 1,4-difluorobenzene within a hydrate environment. researchgate.netaip.org

Structural Characterization of 1,4 Difluorobenzene Hydrate Systems

X-ray Diffraction Studies on Fluorobenzene (B45895) Clathrate Hydrates

X-ray diffraction (XRD) is the cornerstone technique for determining the atomic and molecular structure of crystalline materials, including clathrate hydrates. uhu-ciqso.esmdpi.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous method for structure determination. uhu-ciqso.esmdpi.com This technique requires a single, well-ordered crystal of the 1,4-difluorobenzene (B165170) hydrate (B1144303). The crystal, ideally at least 0.02 mm in size, is mounted on a goniometer and irradiated with a monochromatic X-ray beam. uhu-ciqso.es The resulting diffraction pattern provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the specific arrangement of the 1,4-difluorobenzene guest and the surrounding water molecules. uhu-ciqso.es For a hypothetical 1,4-difluorobenzene hydrate, SC-XRD would be instrumental in identifying the specific cage structures (e.g., dodecahedral or tetrakaidecahedral cages) formed by the water molecules and the orientation of the 1,4-difluorobenzene molecule within these cages.

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. creative-biostructure.comrigaku.com In the context of 1,4-difluorobenzene hydrate, PXRD is crucial for identifying the crystalline phases present in a sample. creative-biostructure.comigminresearch.com This is particularly important for detecting the presence of different polymorphs (different crystal structures of the same compound) or mixed hydrate phases. igminresearch.comresearchgate.net The powder diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. ntu.edu.tw By comparing the experimental PXRD pattern of a 1,4-difluorobenzene hydrate sample to known patterns, one can confirm its identity and purity. rigaku.com Furthermore, PXRD can be used to monitor phase transitions as a function of temperature or pressure. igminresearch.comigminresearch.com

ParameterDescription
a, b, c The lengths of the unit cell edges.
α, β, γ The angles between the unit cell edges.
Space Group The set of symmetry operations that describe the crystal lattice.
Z The number of formula units per unit cell.

Elucidation of Supramolecular Synthons in Fluorobenzene Hydrates

Supramolecular synthons are structural units within supermolecules that are formed by intermolecular interactions. taylorfrancis.commdpi.com In the context of 1,4-difluorobenzene hydrate, the key supramolecular synthons involve hydrogen bonds and other non-covalent interactions that dictate the assembly of the water host lattice around the fluorinated guest molecule. rsc.org

While fluorine is highly electronegative, it can act as a weak hydrogen bond acceptor. researchgate.netwikipedia.org In the 1,4-difluorobenzene hydrate system, two types of hydrogen bonds involving fluorine are of particular interest: C-H···F and O-H···F interactions.

C-H···F Hydrogen Bonds: These weak interactions can occur between the C-H bonds of the 1,4-difluorobenzene ring and the fluorine atoms of neighboring guest molecules, or potentially with the surrounding water lattice. The strength and geometry of these bonds are influenced by the electronic environment of the C-H group. rsc.org

O-H···F Hydrogen Bonds: These interactions would involve the hydrogen atoms of the water molecules forming the clathrate cage and the fluorine atoms of the encapsulated 1,4-difluorobenzene. The geometry of these bonds, including the O-H···F angle and the H···F distance, provides insight into the strength and directionality of the interaction. oup.com The presence of a negative charge on an ion can significantly strengthen such hydrogen bonds. libretexts.org

InteractionDonorAcceptorTypical Energy (kJ/mol)
C-H···F C-HFWeak (e.g., ~ -0.4 kcal/mol for neutral fragments) rsc.org
O-H···F O-HFVariable, generally weak to moderate wikipedia.orgoup.com

The interaction between the water molecules of the hydrate cage and the aromatic π-system of the 1,4-difluorobenzene molecule is a crucial factor in the stability of the clathrate. These interactions can be categorized based on the orientation of the water molecule relative to the aromatic ring. researchgate.net

O-H···π Interactions: One of the hydrogen atoms of a water molecule can point towards the electron-rich face of the aromatic ring, forming an O-H···π hydrogen bond. researchgate.net

Lone Pair···π Interactions: The oxygen atom of a water molecule can be oriented towards the aromatic ring, allowing for an interaction between one of its lone pairs of electrons and the π-system.

Planar Interactions: Water molecules can also interact with the edge of the aromatic ring, forming hydrogen bonds with the C-H groups or interacting with the fluorine substituents. rsc.org

Influence of Fluorine Substitution on Hydrate Crystal Structures

The introduction of fluorine atoms onto a benzene (B151609) ring significantly alters the molecule's physicochemical properties, which would in turn influence its behavior as a guest molecule within a clathrate hydrate structure. The key effects of fluorine substitution include changes in molecular polarity, size, and intermolecular interaction potential.

The substitution of hydrogen with fluorine also leads to an increase in the size of the molecule. The van der Waals radius of fluorine is larger than that of hydrogen, which would affect how the molecule fits within the cages of a clathrate hydrate. Clathrate hydrates form different structures (e.g., structure I, structure II, and structure H) depending on the size of the guest molecule. Benzene, for instance, has been considered a potential former of structure II hydrates. The increased size of 1,4-difluorobenzene would need to be accommodated by the appropriate cage structure.

The table below compares some of the relevant physicochemical properties of benzene and 1,4-difluorobenzene, which would be critical in determining the potential for hydrate formation and the resulting crystal structure.

PropertyBenzene1,4-Difluorobenzene
Molecular Formula C₆H₆C₆H₄F₂
Molar Mass ( g/mol ) 78.11114.09
Dipole Moment (D) 00
logP (Octanol-Water Partition Coefficient) 2.132.13

The identical logP values suggest similar lipophilicity, which is a factor in the hydrophobic effect that drives the formation of clathrate hydrates. The key difference lies in the increased molar mass and the presence of fluorine atoms, which would alter the van der Waals interactions and potential for weak hydrogen bonding with the water cage.

Spectroscopic Probes of 1,4 Difluorobenzene Hydrate Properties and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and interactions within clathrate hydrates at a molecular level.

Solid-state NMR (ssNMR) is particularly suited for studying the dynamics of both the guest (1,4-difluorobenzene) and host (water) lattices in a clathrate hydrate (B1144303). Techniques such as magic angle spinning (MAS) can provide high-resolution spectra of solid samples.

The dynamics of guest molecules within the hydrate cages are influenced by van der Waals forces and, in some cases, hydrogen bonding. For a guest like 1,4-difluorobenzene (B165170), the interactions are expected to be primarily non-covalent. The fluorine atoms could potentially engage in weak interactions with the water cage.

By measuring proton spin-lattice relaxation times (T1) as a function of temperature, the motional activation barriers for the guest molecule can be determined. For instance, studies on tetrahydrofuran (B95107) (THF) in clathrate hydrates have shown a significant increase in the activation barrier for molecular motion at temperatures above 200 K, suggesting the onset of hydrogen bonding interactions with the more mobile water lattice. A similar temperature-dependent study on 1,4-difluorobenzene hydrate would be expected to reveal the energetic barriers for its reorientational motions within the cage.

Furthermore, ¹⁹F ssNMR would be a highly sensitive probe for the 1,4-difluorobenzene guest. The ¹⁹F chemical shift is very sensitive to the local electronic environment, and any interactions with the water cage would likely be reflected in the ¹⁹F NMR spectrum.

Table 1: Representative Activation Barriers for Guest Motion in Clathrate Hydrates

Guest Molecule Temperature Range Activation Barrier (kJ/mol) Primary Interaction
Tetrahydrofuran (THF) > 200 K 19.7 Van der Waals & Hydrogen Bonding

This table is based on data for other guest molecules and illustrates the type of data that would be sought for 1,4-difluorobenzene hydrate.

When a guest molecule is encapsulated within a hydrate cage, its NMR chemical shifts can change compared to the free molecule. These complexation-induced shifts (CIS) provide valuable information about the geometry of the host-guest complex and the nature of the intermolecular interactions.

The CIS arises from several contributions, including magnetic anisotropy effects from the host lattice and electric field effects. For an aromatic guest like 1,4-difluorobenzene, the interaction with the surrounding water molecules would alter the electron density distribution around the protons and fluorine atoms, leading to measurable shifts in their respective NMR spectra.

Systematic studies on host-guest complexes have shown that through-space electrostatic field effects can be significant even for non-charged guests. In the case of 1,4-difluorobenzene hydrate, the ¹H and ¹⁹F chemical shifts would be expected to be influenced by the polar environment of the water cage.

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating the detailed rotational dynamics of molecules in the solid state. By selectively deuterating the 1,4-difluorobenzene molecule, one could gain precise insights into its motional behavior within the clathrate cage.

In a solid, the ²H NMR lineshape is dominated by the quadrupolar interaction, which is dependent on the orientation of the C-D bond relative to the external magnetic field. Changes in the molecular orientation due to rotational motions lead to characteristic changes in the spectral lineshape.

By analyzing the ²H NMR spectra over a range of temperatures, it is possible to distinguish between different motional regimes, such as fast isotropic tumbling, anisotropic rotation, or slow jumps between preferred orientations within the cage. This technique can provide quantitative information on the rates and mechanisms of these dynamic processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of both the guest and host molecules.

The hydrogen-bonded network of the water molecules in the clathrate lattice gives rise to characteristic vibrational bands in the IR and Raman spectra. The positions and shapes of the O-H stretching bands are particularly sensitive to the strength and ordering of the hydrogen bonds.

The presence of a guest molecule like 1,4-difluorobenzene can subtly influence the host lattice vibrations. Any weak interactions between the fluorine atoms of the guest and the water molecules of the cage could potentially manifest as small shifts in the O-H vibrational frequencies. Far-infrared spectroscopy is particularly sensitive to the collective motions of the hydrogen-bonded network.

The encapsulation of 1,4-difluorobenzene within a hydrate cage is expected to perturb its own vibrational modes. The confinement can lead to shifts in the vibrational frequencies and changes in the band intensities compared to the free molecule.

First-principles calculations on other guest molecules in clathrates have shown that confinement typically leads to a blue shift (increase in frequency) of certain vibrational modes, such as C-C stretching frequencies. This is attributed to the repulsive interactions between the guest and the host cage at short distances.

For 1,4-difluorobenzene, one would expect to observe shifts in the frequencies of its characteristic vibrational modes, such as the C-F stretching and benzene (B151609) ring deformation modes. High-resolution Raman and IR spectroscopy would be the techniques of choice to detect these subtle changes and thereby probe the guest-host interactions.

Table 2: Expected Vibrational Frequency Shifts of 1,4-Difluorobenzene upon Encapsulation

Vibrational Mode Typical Frequency Range (cm⁻¹) (Free Molecule) Expected Shift upon Encapsulation
C-H Stretch 3000 - 3100 Small shift
C-C Ring Stretch 1400 - 1600 Blue shift
C-F Stretch 1200 - 1300 Shift dependent on interaction

This table presents a hypothetical scenario based on established principles of guest-host interactions in clathrates, as specific experimental data for 1,4-difluorobenzene hydrate is not available.

Microwave Spectroscopy for Gas-Phase Fluorobenzene-Water Complexes

In the context of fluorobenzene-water complexes, this technique provides detailed insight into the nature of the intermolecular interactions, particularly the hydrogen bonding network. The rotationally resolved S₁ ← S₀ electronic spectrum of the 1,4-difluorobenzene-water (pDFB-water) complex has been observed and analyzed in the collision-free environment of a molecular beam. nih.gov

Detailed analysis of the spectroscopic data reveals that the water molecule and the 1,4-difluorobenzene molecule form a planar, σ-bonded complex. nih.gov The water molecule does not lie above the aromatic ring (a π-bonded configuration) but rather in the same plane as the ring. The structure is stabilized by two distinct hydrogen bonds:

A primary, stronger hydrogen bond forms between one of the fluorine atoms of pDFB and one of the hydrogen atoms of the water molecule (F∙∙∙H–O). nih.gov

A secondary, weaker hydrogen bond is established between the oxygen atom of the water molecule and one of the ortho C-H groups of the aromatic ring (O∙∙∙H–C). nih.gov

Despite the apparent rigidity of this doubly-bonded structure, the high-resolution spectrum exhibits splittings, which indicates that the water molecule is not static. These splittings are attributed to a tunneling motion of the water molecule within the complex. nih.gov This motion is described as a combined inversion and internal rotation of the water molecule, analogous to the "acceptor-switching" motion observed in the water dimer. nih.gov This dynamic process involves the breaking and reforming of the hydrogen bonds, and the barriers to this motion are found to be different in the ground (S₀) and first excited (S₁) electronic states, reflecting changes in the relative strengths of the two hydrogen bonds upon electronic excitation. nih.gov

The rotational constants for the 1,4-difluorobenzene monomer have been determined with high accuracy, providing a baseline for understanding the changes that occur upon complexation with water. nih.govunibe.ch

Table 1: Ground-State Rotational Constants for 1,4-Difluorobenzene Monomer This table is interactive. Click on the headers to sort.

Constant Value (MHz)
A₀ 5637.68
B₀ 1428.23
C₀ 1138.90

Data sourced from femtosecond Raman coherence spectroscopy experiments. nih.govunibe.ch

Inelastic Neutron Scattering for Host Lattice and Guest Phonon Dynamics

Inelastic Neutron Scattering (INS) is a powerful experimental technique for probing the dynamics of atoms and molecules within a material. It is particularly well-suited for studying hydrogen-containing systems, such as clathrate hydrates, due to the large incoherent scattering cross-section of the hydrogen nucleus. Unlike optical spectroscopies (like infrared or Raman), INS is not governed by selection rules, meaning that in principle, all vibrational modes can be observed. stfc.ac.uk This makes it an invaluable tool for characterizing the full spectrum of motions in complex systems.

In the study of clathrate hydrates, INS provides direct access to the vibrational density of states, which includes the collective motions of the host water lattice (phonons) and the localized motions of the entrapped guest molecules. These guest motions are often referred to as "rattling" modes, corresponding to the translational and sometimes librational (rotational) oscillations of the guest molecule within its host cage.

Key information derived from INS studies on clathrate hydrates includes:

Host Lattice Dynamics: The technique can map the dispersion curves of the acoustic and optic phonons of the ice-like lattice. This provides information on the elasticity and stability of the hydrate structure.

Guest Phonon Dynamics: INS can identify the characteristic low-frequency rattling modes of the guest molecules. The energy of these modes is sensitive to the size and shape of the cage, the mass of the guest, and the strength of the guest-host interactions.

Guest-Host Coupling: A crucial aspect revealed by INS is the coupling between the guest and host dynamics. Strong interactions can occur where the localized rattling modes of the guest "cross" the acoustic phonon branches of the host lattice. dntb.gov.ua These interactions, known as avoided crossings, indicate a resonant exchange of energy between the guest molecules and the host framework, which is a key factor influencing properties like thermal conductivity. dntb.gov.ua

While INS is an ideal technique for investigating the lattice and guest dynamics in 1,4-difluorobenzene hydrate, specific experimental INS data for this compound were not found in a review of the scientific literature. However, the principles established from studies on other clathrates provide a clear framework for the expected dynamics.

Table 2: Information Obtainable from INS Studies of Clathrate Hydrates This table is interactive. Click on the headers to sort.

Dynamic Feature Description Significance
Host Lattice Phonons Collective vibrations (acoustic and optic modes) of the hydrogen-bonded water molecules forming the cages. Determines mechanical properties like bulk modulus and sound velocity; crucial for understanding lattice stability and thermal transport.
Guest Rattling Modes Low-frequency, localized translational oscillations of the guest molecule inside its cage. Provides direct insight into the nature of the guest-host potential and the "free volume" available to the guest.
Guest Librational Modes Low-frequency, localized rotational oscillations of a non-spherical guest molecule. Characterizes the anisotropy of the guest-host interaction potential.
Guest-Host Coupling Interaction between guest modes and host lattice phonons, often observed as "avoided crossings" in phonon dispersion curves. dntb.gov.ua Reveals the mechanism for energy transfer between guest and host subsystems, which strongly influences thermal conductivity.

Dynamics of 1,4 Difluorobenzene Within Clathrate Hydrate Cages

Guest Rotational and Translational Motions

The confinement within a clathrate cage significantly influences the rotational and translational freedom of the guest molecule. The nature and magnitude of these motions are dictated by the size and shape of both the guest and the host cage, as well as the specific guest-host interactions at play.

Rotational Motion: The 1,4-difluorobenzene (B165170) molecule, with its planar aromatic ring, is expected to exhibit anisotropic rotational motion within the hydrate (B1144303) cage. Rotation about the axis perpendicular to the aromatic ring (in-plane rotation) is generally more facile than tumbling motions that would require a larger volume. The energy barriers for these rotations are determined by the steric hindrance imposed by the cage walls and specific interactions, such as hydrogen bonding between the fluorine atoms of the guest and the water molecules of the host cage. Studies on similar aromatic molecules in confined environments have shown that these rotational barriers are typically on the order of a few kJ/mol. nih.gov For instance, molecular dynamics simulations on benzene (B151609) within a self-assembled cylindrical capsule have predicted an activation barrier for in-plane rotation of approximately 8 kJ/mol. researchgate.net

Translational Motion: The translational motion of 1,4-difluorobenzene within a single cage is often described as a "rattling" motion. This is a localized, low-frequency vibration of the guest molecule's center of mass around the equilibrium position within the cage. The amplitude of this motion is constrained by the cage dimensions. True long-range translational diffusion through the hydrate lattice would require the guest molecule to hop from one cage to another, a process that is generally slow and has a high activation energy, especially for larger guest molecules like 1,4-difluorobenzene. The diffusion of guest molecules is also dependent on the presence of defects or empty cages within the hydrate structure.

To illustrate the typical parameters associated with these motions, the following table presents representative data from analogous systems.

Table 1: Representative Rotational and Translational Motion Parameters for Aromatic Guests in Confined Environments
Motion TypeSystemParameterValueReference
In-plane RotationBenzene in a self-assembled capsuleActivation Barrier~8 kJ/mol researchgate.net
2-fold FlippingPhenylene group in a crystalline solidRotational Rate (300 K)kHz range acs.org
Translational Diffusionp-Xylene in MFI-type zeoliteSelf-diffusion Coefficient (353 K)> Dethylbenzene acs.org

Orientational Preferences of 1,4-Difluorobenzene Molecules within Hydrate Cages

The orientation of a 1,4-difluorobenzene molecule within a clathrate cage is not random but is governed by the maximization of favorable guest-host interactions. The primary interactions are expected to be van der Waals forces between the aromatic ring and the water molecules of the cage, as well as potential weak hydrogen bonds between the fluorine atoms and the hydrogen atoms of the water molecules.

Spectroscopic and computational studies on the 1,4-difluorobenzene-water complex have shown that the water molecule tends to form a planar, sigma-bonded complex, indicating a preference for in-plane interactions. researchgate.net In a clathrate cage, the 1,4-difluorobenzene molecule would likely adopt an orientation that maximizes these interactions with multiple water molecules of the cage. The specific orientation will depend on the symmetry and size of the cage. For example, in a tetrakaidecahedral (5¹²6²) cage, which is common in structure I hydrates, the molecule may align its longest axis with the longer axis of the cage to minimize steric repulsion. The fluorine atoms, being electronegative, will likely orient towards the electropositive hydrogen atoms of the water molecules.

The potential energy surface for the orientation of the guest molecule within the cage is characterized by several local minima corresponding to different stable or metastable orientations. The energy barriers between these minima determine the ease with which the molecule can reorient itself.

Table 2: Key Interactions and Their Expected Influence on the Orientation of 1,4-Difluorobenzene in a Hydrate Cage
Interaction TypeDescriptionExpected Orientational EffectSupporting Evidence
van der WaalsDispersion forces between the aromatic ring and the water cage.Favors alignment of the molecule's plane with the flatter regions of the cage interior.General principle of host-guest chemistry in clathrates. ucla.edu
Weak Hydrogen Bonding (C-H···O)Interaction between the hydrogen atoms of the aromatic ring and the oxygen atoms of the water molecules.Contributes to the overall stability of certain orientations. researchgate.netObserved in various clathrate systems. researchgate.net
Weak Hydrogen Bonding (F···H-O)Interaction between the fluorine atoms of 1,4-difluorobenzene and the hydrogen atoms of the water molecules.Likely to be a significant factor in determining the precise orientation, with fluorine atoms pointing towards water hydrogens.Studies on p-difluorobenzene-water complexes show the formation of F···H-O hydrogen bonds. researchgate.net

Guest-Host Coupling and its Influence on Macroscopic Properties

The dynamic coupling between the guest molecule and the host lattice has a profound impact on the macroscopic properties of the clathrate hydrate, including its thermal conductivity and structural stability. The "rattling" motions of the guest molecules can scatter phonons, which are the primary carriers of heat in the lattice, leading to a significant reduction in thermal conductivity compared to that of pure ice. arxiv.org This effect is particularly pronounced for guest molecules that are loosely bound within their cages, as their low-frequency vibrations can effectively interact with the acoustic phonons of the host lattice.

The nature of the guest-host interactions also influences the stability of the clathrate structure itself. The presence of the guest molecule is essential for stabilizing the cage structure, which would otherwise collapse. ahievran.edu.tr The strength of this stabilization is related to how well the guest "fits" within the cage and the strength of the intermolecular forces. Changes in the dynamics of the guest, such as the onset of more vigorous rotational or translational motion at higher temperatures, can affect the stability of the surrounding cage and, consequently, the entire crystal lattice. Studies on other clathrate systems have shown that guest-host interactions can influence the lattice constant and thermal expansion of the crystal. aps.org

Influence of Temperature and Pressure on Guest Dynamics

Temperature and pressure are critical parameters that significantly modulate the dynamics of 1,4-difluorobenzene within the clathrate cages.

Influence of Temperature: As the temperature increases, the thermal energy supplied to the system leads to an increase in the amplitude of both the rotational and translational motions of the guest molecule. At low temperatures, the molecule may be largely confined to a single orientation with only small-amplitude librations. As the temperature rises, it can overcome the rotational energy barriers and begin to tumble or rotate more freely within the cage. This transition from localized libration to quasi-free rotation can often be observed spectroscopically. Similarly, the amplitude of the rattling motion increases with temperature. At sufficiently high temperatures, the guest dynamics can become so vigorous that they lead to the destabilization and eventual melting of the hydrate structure. The thermal expansion of the clathrate lattice with increasing temperature can also slightly increase the cage size, which in turn can lower the barriers for guest motion. aps.orgaps.org

Influence of Pressure: Increasing the external pressure generally has the effect of compressing the clathrate lattice, which reduces the volume of the cages. This increased confinement leads to higher energy barriers for both rotational and translational motions of the 1,4-difluorobenzene molecule. Consequently, at a given temperature, the guest molecule will exhibit more restricted dynamics at higher pressures. Pressure also plays a crucial role in the thermodynamic stability of the clathrate hydrate. Higher pressures are required to stabilize the hydrate structure at higher temperatures. mdpi.com Changes in pressure can therefore shift the phase boundaries of the hydrate and influence the temperature at which dynamic transitions of the guest molecule occur. Studies on other gas hydrates have shown that overpressure can affect the gas hydrate stability zone and the saturation of the guest molecule. rice.edu

Table 3: Predicted Effects of Temperature and Pressure on the Dynamics of 1,4-Difluorobenzene in a Clathrate Cage
ParameterEffect on Guest DynamicsRationale
Increasing Temperature- Increases amplitude of rotational and translational motions.
  • May lead to transitions from libration to quasi-free rotation.
  • Can eventually lead to hydrate decomposition.
  • - Increased thermal energy (kT) allows for overcoming of potential energy barriers. aps.org
    Increasing Pressure- Decreases amplitude of rotational and translational motions.
  • Increases energy barriers for motion.
  • Stabilizes the hydrate structure to higher temperatures.
  • - Compression of the lattice reduces cage volume and increases steric hindrance. mdpi.comrice.edu

    Crystal Engineering and Rational Design of Fluorobenzene Hydrate Systems

    Strategies for Modulating Hydrate (B1144303) Formation and Stability

    The formation and stability of clathrate hydrates are governed by thermodynamic conditions and the nature of the guest-host interactions. For 1,4-difluorobenzene (B165170) hydrate, modulation strategies revolve around manipulating pressure, temperature, and the composition of the system to favor the encapsulation of the guest molecule within a crystalline water lattice.

    Key strategies include:

    Pressure and Temperature Control : Like all clathrates, the stability of 1,4-difluorobenzene hydrate is dependent on specific pressure-temperature (P-T) conditions. Increasing the system pressure generally promotes hydrate formation, while stability is typically confined to low temperatures. The precise P-T equilibrium curve for 1,4-difluorobenzene hydrate dictates the operational window for its formation and dissociation.

    Controlling Guest Concentration : The concentration of 1,4-difluorobenzene in the aqueous phase is a critical factor. Due to its hydrophobic nature, its solubility in water is low. chemspider.com Techniques to enhance the interfacial area between the guest and water, such as mechanical agitation or the use of surfactants, can increase the rate of hydrate formation.

    Introduction of Thermodynamic Promoters : Small quantities of chemical promoters can be added to shift the hydrate phase equilibrium to more moderate conditions (higher temperature or lower pressure). While not a "co-guest" in the structural sense, these promoters can make the formation process more efficient.

    Table 1: Factors Modulating 1,4-Difluorobenzene Hydrate Formation

    Factor Effect on Formation Rationale
    Increased Pressure Promotes Formation Favors the volume reduction associated with gas/liquid encapsulation into a solid hydrate structure.
    Decreased Temperature Promotes Stability Lowers the kinetic energy of molecules, allowing the weaker hydrogen bonds of the water cages to form and remain stable.
    Guest Hydrophobicity Hinders Nucleation The low solubility of 1,4-difluorobenzene in water limits guest availability for nucleation, though the hydrophobic effect drives encapsulation once initiated. chemspider.com
    Mechanical Agitation Increases Formation Rate Increases the contact area between the immiscible guest and water phases, overcoming mass transfer limitations.

    Role of Intermolecular Forces in Directing Hydrate Crystal Growth

    The specific geometry and stability of the 1,4-difluorobenzene hydrate crystal are directed by a subtle balance of various non-covalent interactions. While van der Waals forces are the primary interaction that stabilizes the guest molecule within the completed water cage, the initial molecular recognition and crystal nucleation are guided by more specific, directional forces. wikipedia.org

    Hydrogen Bonding : Spectroscopic studies and ab initio calculations on the 1,4-difluorobenzene-water dimer have shown that the primary interaction is a planar, sigma-bonded complex. researchgate.net This complex is anchored by two key hydrogen bonds: a relatively strong F···H–O bond and a weaker C–H···O bond involving one of the ortho hydrogen atoms of the benzene (B151609) ring. researchgate.nettum.de This specific geometry, where the water molecule lies in the plane of the aromatic ring, is distinct from the π-complexes seen with unsubstituted benzene, where the water sits (B43327) above the face of the ring. researchgate.netpurdue.edu

    Van der Waals Forces : Once the water cages are formed, the encapsulation of the non-polar 1,4-difluorobenzene molecule is stabilized predominantly by dispersion forces between the guest and the surrounding water molecules of the cage. wikipedia.org

    Table 2: Key Intermolecular Forces in 1,4-Difluorobenzene Hydrate

    Interaction Type Description Role in Hydrate Structure
    F···H–O Hydrogen Bond A sigma-type hydrogen bond between a fluorine atom on the guest and a hydrogen atom of a water molecule. researchgate.net Directs the initial guest-host recognition and planar orientation.
    C–H···O Hydrogen Bond A weak hydrogen bond between an ortho C-H group on the guest and the oxygen of a water molecule. researchgate.net Acts as a secondary anchor, reinforcing the planar complex.
    C–H···F Interactions Weak hydrogen bonds between C-H groups and fluorine atoms of adjacent guest molecules or the host lattice. acs.org Contributes to the overall crystal packing and stability in the solid state.
    Van der Waals Forces Non-directional dispersion forces between the guest molecule and the water molecules forming the cage. wikipedia.org Provides the primary stabilizing force for the encapsulated guest within a pre-formed cage.

    Exploration of Co-guest Effects on 1,4-Difluorobenzene Hydrate Structure and Properties

    The introduction of a second guest species, or "co-guest," into a hydrate system can significantly alter its structure and properties. This strategy is a cornerstone of hydrate engineering, allowing for the formation of different hydrate structures or the stabilization of hydrates under more accessible conditions. The choice of co-guest is critical and depends on its size, shape, and chemical nature.

    For the 1,4-difluorobenzene hydrate system, which would likely form a structure II clathrate on its own due to its molecular size, the introduction of a small co-guest could enable the formation of a different, more complex structure, such as structure H (sH).

    Structure H Formation : Structure H hydrates require two different guest molecules to be stable: a large guest that fits into the large 5¹²6⁸ cages and a small "help gas" that occupies the smaller 5¹² and 4³5⁶6³ cages. wikipedia.org 1,4-Difluorobenzene is too large for the small cages but could potentially act as the large guest in an sH hydrate if a suitable help gas (e.g., methane (B114726), hydrogen sulfide, or xenon) is present in the system.

    Table 3: Potential Co-guest Effects on 1,4-Difluorobenzene Hydrate

    Co-guest Type Example Co-guests Potential Effect on Hydrate System
    Small "Help Gas" Methane (CH₄), Nitrogen (N₂), Hydrogen Sulfide (H₂S) May enable the formation of a stable Structure H (sH) hydrate, with 1,4-difluorobenzene occupying the large cages. wikipedia.org
    Similar Sized Guest Carbon Dioxide (CO₂), Ethane (C₂H₆) Could lead to competitive cage filling within a Structure II (sII) hydrate, altering the overall guest composition and thermodynamic stability.
    Thermodynamic Promoter Tetrahydrofuran (B95107) (THF) Can significantly reduce the pressure required for hydrate formation, making the encapsulation process more feasible under milder conditions.

    Design Principles for Tailoring Guest Encapsulation

    The rational design of hydrate-based materials involves tailoring the encapsulation of specific guests by controlling the host lattice structure. This requires a deep understanding of the relationship between the guest molecule's properties and the resulting hydrate's structure and stability.

    Key design principles for the 1,4-difluorobenzene hydrate system include:

    Size and Shape Complementarity : The fundamental principle of clathrate formation is the geometric fit between the guest molecule and the host cage. The selection of operating conditions (P, T) and co-guests should be guided by the desire to form a specific cage structure (e.g., the large 5¹²6⁴ cages of sII or 5¹²6⁸ cages of sH) that can comfortably accommodate the 1,4-difluorobenzene molecule. wikipedia.org

    Guest-Host Interaction Tuning : While van der Waals forces are dominant, the specific hydrogen bonding capabilities (F···H–O and C–H···O) of 1,4-difluorobenzene can be exploited. Designing a system that favors these initial interactions can enhance the kinetics of nucleation.

    Flexible Host Frameworks : The water lattice in clathrates possesses a degree of flexibility. The presence of a guest like 1,4-difluorobenzene induces the formation of a stable structure. By using co-guests, it is possible to guide the self-assembly of the water molecules into different, stable frameworks, thereby tuning the encapsulation environment. rsc.org

    Kinetic Control : Hydrate nucleation can be a stochastic process. Seeding a system with pre-formed crystals of a desired hydrate structure can bypass the kinetic barriers to nucleation and promote the growth of a specific crystal polymorph.

    Advanced Topics and Future Research Directions

    Investigation of Hydrate (B1144303) Defects and Their Impact on Guest Dynamics

    The crystalline lattice of a clathrate hydrate is not a perfect, static structure. It contains various imperfections, or defects, that are crucial to its physical and chemical properties. In the context of 1,4-difluorobenzene (B165170) hydrates, investigating these defects is key to understanding the behavior, or dynamics, of the entrapped guest molecules.

    Lattice defects in clathrates can range from transient disruptions in the hydrogen-bonding network to more permanent structural anomalies. A common type of transient defect is the Bjerrum defect, which involves the misorientation of water molecules in the lattice. acs.orgcanada.ca These defects can migrate through the crystal, facilitating the reorientation of water molecules and influencing the mobility of the guest 1,4-difluorobenzene molecule. acs.orgcanada.ca

    The interaction between the 1,4-difluorobenzene guest and the host water cage can also be a source of local distortion. mdpi.com While van der Waals forces are the primary mode of interaction, the possibility of weak, transient hydrogen bonding between the fluorine atoms of the guest and the water molecules of the host cannot be entirely dismissed, especially at higher temperatures where the water lattice becomes more mobile. canada.canih.govresearchgate.net Such interactions could create localized defects, temporarily tethering the guest molecule and altering its rotational freedom within the cage. canada.ca The size and shape of the guest molecule also play a role; a guest that fits imperfectly within a cage can induce strain and distortion in the surrounding lattice. mdpi.comresearchgate.net

    Future research will likely focus on using advanced spectroscopic techniques, such as solid-state NMR, to probe these subtle interactions and quantify the activation barriers for guest motion. canada.canih.gov Understanding how defects mediate guest dynamics is fundamental to controlling the properties and stability of these materials.

    Type of Defect Description Potential Impact on 1,4-Difluorobenzene Dynamics
    Bjerrum Defects Misorientation of water molecules in the hydrogen-bonded lattice, creating an "empty" hydrogen bond (L-defect) or a doubly occupied one (D-defect). acs.orgcanada.caFacilitates reorientation of water molecules, which in turn influences the rotational barriers and mobility of the guest molecule. canada.ca
    Guest-Induced Strain Distortion of the host cage geometry due to the size, shape, or interactions of the guest molecule. mdpi.comCan alter the energetic landscape for guest rotation and translation within the cage, potentially leading to preferential orientations.
    Transient H-Bonding Weak, temporary hydrogen bonds forming between the guest (e.g., fluorine atoms) and host water molecules. canada.canih.govMay temporarily "tether" the guest molecule, increasing the activation energy for reorientation. nih.gov
    Vacancy Defects An empty guest cage within the crystal lattice.Affects the overall stability of the hydrate and can influence the diffusion of guest molecules between cages.

    Multi-component Fluorobenzene (B45895) Hydrate Systems

    Research is expanding to include clathrate hydrates that incorporate more than one type of guest molecule, known as multi-component or mixed hydrates. mdpi.com Creating a hydrate with both 1,4-difluorobenzene and another fluorinated benzene (B151609) derivative, such as monofluorobenzene or 1,2-difluorobenzene, could lead to materials with tunable properties.

    In such a system, the different guest molecules would compete for occupancy of the hydrate cages. The final composition of the hydrate would depend on several factors, including the relative concentrations of the guests, their molecular size and shape, and the thermodynamic conditions of formation. It is possible that the different fluorobenzene molecules would show a preference for specific cage types if the hydrate structure offers more than one kind of cavity.

    The inclusion of multiple guest types can significantly alter the stability conditions (pressure and temperature) of the hydrate compared to a single-guest system. These changes arise from the different ways each guest molecule interacts with the host lattice and how they collectively fill the available cage space. The study of these systems, often referred to as co-crystals or cocrystal hydrates in a broader sense, is a vibrant area of crystal engineering. researchgate.netnih.govnih.gov

    Future work in this area will involve experimental determination of the phase diagrams for these multi-component systems and the use of spectroscopic methods to determine the specific cage occupancies of each fluorobenzene guest.

    In Situ Spectroscopic Techniques for Real-time Hydrate Formation Studies

    Understanding the kinetics of hydrate formation—the processes of nucleation and crystal growth—is critical for any potential application. In situ spectroscopic techniques, which monitor the system in real-time under formation conditions, are indispensable tools for these studies. mines.edu

    Raman spectroscopy is a particularly powerful non-destructive technique for the in situ study of hydrate formation. mines.edunih.gov By focusing a laser on the sample, researchers can monitor the molecular vibrations of both the water (host) and the 1,4-difluorobenzene (guest) molecules as the hydrate crystallizes. rsc.org

    Key information that can be obtained from in situ Raman studies includes:

    Nucleation Induction Time: The time elapsed before the first detectable hydrate crystals appear. nih.gov

    Growth Rate: The rate at which the hydrate phase grows, which can be quantified by the changing intensity of characteristic Raman peaks.

    Guest Encapsulation: The appearance of new Raman peaks or shifts in existing peaks for the 1,4-difluorobenzene molecule indicates its successful entrapment within the hydrate cages. osaka-u.ac.jp

    Structural Transformation: Monitoring the O-H stretching region of the water spectrum can reveal the transformation from liquid water to the ordered, crystalline structure of the hydrate. nih.gov

    These real-time studies provide invaluable data for developing kinetic models that can predict the rate and extent of 1,4-difluorobenzene hydrate formation under various conditions. nih.govresearchgate.net Low-field nuclear magnetic resonance (LF-NMR) is another in-situ method that can provide complementary information on the dynamics of water and guest molecules during formation. frontiersin.org

    Integration of Machine Learning in Fluorobenzene Hydrate Prediction and Design

    The experimental study of clathrate hydrates can be time-consuming and resource-intensive. To accelerate the discovery and design of new hydrate materials, researchers are increasingly turning to computational tools, particularly machine learning (ML). nih.gov

    Machine learning models can be trained on existing experimental data from a wide range of hydrate systems to learn the complex relationships between guest molecule properties, temperature, pressure, and hydrate stability. mdpi.comutexas.edu Once trained, these models can make rapid and accurate predictions for new, unstudied systems, such as those involving 1,4-difluorobenzene or other fluorinated compounds.

    Potential applications of machine learning in this field include:

    Predicting Formation Conditions: ML algorithms like Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can predict the pressure and temperature conditions required for 1,4-difluorobenzene hydrate to form. nih.govmdpi.comnih.gov

    Screening Potential Guests: ML can rapidly screen large libraries of potential guest molecules to identify new candidates that are likely to form stable hydrates.

    Modeling Complex Systems: These models can handle the complexity of multi-component systems, predicting how the addition of a second guest, like another fluorobenzene, would alter the hydrate's stability. ijraset.com

    The performance of these ML models depends heavily on the quality and quantity of the training data. mdpi.com As more experimental data on fluorobenzene hydrates becomes available, the predictive power of these computational tools will continue to improve, guiding experimental efforts and accelerating the design of novel clathrate materials.

    Machine Learning Model Application in Hydrate Research Typical Input Features Predicted Output
    Random Forest (RF) Predicting hydrate formation pressures and temperatures. mdpi.comTemperature, gas composition, molecular properties of guests. mdpi.comEquilibrium pressure or dissociation temperature. utexas.edu
    Support Vector Machine (SVM) Determining phase stability under various conditions. nih.govTemperature, pressure, guest molecule descriptors.Stable or unstable hydrate phase. nih.gov
    Artificial Neural Network (ANN) Modeling complex, non-linear relationships in hydrate formation. nih.govThermodynamic variables, inhibitor concentrations.Hydrate growth rates, phase boundaries. nih.govijraset.com

    Q & A

    Q. What are the key physical and chemical properties of 1,4-difluorobenzene relevant to experimental design?

    1,4-Difluorobenzene is a colorless to pale-yellow liquid (melting point: -13°C; boiling point: 88–89°C) with a density of 1.17 g/cm³ and a refractive index of 1.441 . Its low flash point (2°C) necessitates inert-atmosphere handling for high-temperature reactions. Researchers should prioritize volatility control (e.g., reflux under nitrogen) and moisture exclusion due to its reactivity as an organic intermediate .

    Q. How can 1,4-difluorobenzene be synthesized and purified for laboratory use?

    Synthesis typically involves direct fluorination of benzene derivatives using fluorinating agents like HF or Selectfluor. Post-synthesis, fractional distillation (88–89°C boiling range) under reduced pressure is critical to isolate the compound from isomers (e.g., 1,2- or 1,3-difluorobenzene) . Purity validation via gas chromatography (GC) or NMR is recommended, with attention to residual fluorinating agents that may distort reactivity .

    Q. What spectroscopic techniques are optimal for characterizing 1,4-difluorobenzene and its derivatives?

    • NMR : <sup>19</sup>F NMR distinguishes fluorine environments (δ ≈ -118 ppm for para-substitution ).
    • IR/Raman : C–F stretching vibrations (1050–1150 cm⁻¹) confirm fluorination .
    • Inelastic Neutron Scattering (INS) : Resolves lattice dynamics in crystalline phases (e.g., hydrate forms), as shown in Figure S11 .

    Advanced Research Questions

    Q. How do C–H···F interactions influence the crystal packing of 1,4-difluorobenzene hydrates?

    C–H···F hydrogen bonds contribute to lattice entropy and flexibility in hydrates. In crystallographic studies (e.g., COD entry 4500533), pressure-induced hydration of fluorinated compounds reveals anisotropic compression (ΔV ~ 5% at 500 MPa) and water incorporation into interstitial sites . Entropy-driven stabilization is evidenced by INS spectra, where hydrate frameworks exhibit broader phonon modes compared to anhydrous forms .

    Q. What methodological challenges arise in analyzing hydration effects on 1,4-difluorobenzene reactivity?

    Hydrate formation alters reaction kinetics by introducing steric hindrance and hydrogen-bond networks. Advanced techniques include:

    • High-pressure XRD : To track structural transitions under hydration .
    • DFT Calculations : Modeling hydration energies (e.g., B3LYP/6-311++G** basis sets) to predict water-binding sites .
      Contradictions in density data (1.10 vs. 1.17 g/cm³ in anhydrous forms ) highlight the need for phase-purity validation before kinetic studies.

    Q. How can computational chemistry resolve discrepancies in reported thermodynamic properties?

    Discrepancies in melting points and densities may stem from polymorphic variations or impurities. Ab initio molecular dynamics (AIMD) simulations can:

    • Predict lattice energies for competing crystal phases.
    • Map hydration pathways using free-energy perturbation (FEP) methods .
      For example, AIMD simulations of fluorobenzene derivatives align with experimental INS data when entropy contributions are included .

    Q. What strategies mitigate competing isomerization during fluorination of benzene derivatives?

    Isomerization (e.g., 1,4- vs. 1,2-difluorobenzene) is controlled via:

    • Directed ortho-metalation : Using directing groups to bias fluorine substitution .
    • Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor para-selectivity by stabilizing transition states .
      Validation via GC-MS or HPLC is critical to quantify isomer ratios .

    Data Contradictions and Resolution

    Q. Why do reported densities for 1,4-difluorobenzene vary across studies?

    Conflicting density values (1.10 vs. 1.17 g/cm³ ) likely arise from:

    • Temperature dependence : Measurements at non-standard conditions (e.g., 25°C vs. 20°C).
    • Hydration artifacts : Trace water absorption during handling, altering apparent density.
      Standardization using pycnometry under controlled humidity is advised .

    Q. How reliable are computational predictions for fluorobenzene derivatives?

    DFT methods often underestimate fluorine’s electronegativity effects. Hybrid functionals (e.g., ωB97X-D) with dispersion corrections improve agreement with experimental dipole moments (µ = 1.6 D for 1,4-difluorobenzene ). Benchmarks against INS spectra (e.g., phonon modes in Figure S11 ) validate vibrational assignments.

    Methodological Recommendations

    • Hydrate Synthesis : Use high-pressure reactors (>100 MPa) to stabilize water inclusion .
    • Contaminant Screening : Monitor for trace isomers via GC-FID or <sup>19</sup>F NMR .
    • Safety Protocols : Store under nitrogen due to flammability (flash point: 2°C) and avoid oxidizer contact .

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